3-(4-Aminopiperidin-1-yl)butan-2-oldihydrochloride
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Overview
Description
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride is a chemical compound with the molecular formula C9H20N2O·2HCl and a molecular weight of 245.2 g/mol . It is a high-purity compound (minimum 95%) commonly used in pharmaceutical testing and research . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride typically involves the reaction of 4-aminopiperidine with butan-2-ol under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The compound is then purified using techniques such as crystallization, filtration, and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, aldehydes, and amines. These products have diverse applications in medicinal chemistry and drug development .
Scientific Research Applications
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a building block in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with potential anticancer and anti-inflammatory effects.
Uniqueness
3-(4-aminopiperidin-1-yl)butan-2-ol dihydrochloride is unique due to its specific structure, which combines a piperidine ring with an alcohol functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H22Cl2N2O |
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Molecular Weight |
245.19 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)butan-2-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-7(8(2)12)11-5-3-9(10)4-6-11;;/h7-9,12H,3-6,10H2,1-2H3;2*1H |
InChI Key |
SUEUUNQLHAJDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)N1CCC(CC1)N.Cl.Cl |
Origin of Product |
United States |
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